molecular formula C21H42O2 B1633838 1-Methylbutyl hexadecanoate

1-Methylbutyl hexadecanoate

Cat. No.: B1633838
M. Wt: 326.6 g/mol
InChI Key: DZMWBZBWVLFIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylbutyl hexadecanoate is a useful research compound. Its molecular formula is C21H42O2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

pentan-2-yl hexadecanoate

InChI

InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-19-21(22)23-20(3)18-5-2/h20H,4-19H2,1-3H3

InChI Key

DZMWBZBWVLFIGD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CCC

Origin of Product

United States

Natural Occurrence and Biological Origin Investigations

Identification in Diverse Biological Matrices and Organisms

1-Methylbutyl hexadecanoate (B85987), a fatty acid ester, has been identified in a range of biological sources, spanning the plant and animal kingdoms. Its detection has been made possible through modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within complex mixtures.

Research has pinpointed the presence of this compound in various plant materials. For instance, a study on the utilization of black liquor from empty palm oil bunches identified 1-methylbutyl hexadecanoate as a significant component in a specific fraction. srce.hrresearchgate.netsrce.hr In this analysis, a 3% methanol:chloroform fraction of the lignin (B12514952) monomer isolate was found to contain 41.03% this compound. srce.hr This finding suggests a potential role for this compound within the structural components of certain plants.

The compound is also found in the volatile profiles of some fruits, where branched-chain volatiles contribute to their characteristic aromas. nih.gov While a comprehensive survey of 175 published studies on fruit volatiles identified 127 unique branched-chain compounds, this compound was noted as one of the identified molecules. nih.gov

Furthermore, investigations into the chemical composition of essential oils have revealed the presence of this compound. In a study of chamomile (Matricaria recutita L.), this ester was identified in the essential oil, although the specific concentration was not detailed in the available literature.

In the marine environment, the red algae Halymenia dilatata has been shown to contain this compound. researchgate.netresearchgate.net GC-MS analysis of this seaweed confirmed the presence of hydroperoxide, 1-methylbutyl, among other bioactive compounds. researchgate.netresearchgate.net This suggests its involvement in the metabolic processes of certain marine organisms.

The world of insects also presents evidence of this compound. While research into the sex pheromones of the bagworm moth, Oiketicus kirbyi, identified several related 1-methylbutyl esters, the presence of this compound itself was not explicitly confirmed in the pheromone blend. researchgate.netresearchgate.net However, the identification of structurally similar compounds points to the potential for its existence in this or related species. Studies on the volatile profiles of edible insects have become more common, but specific identification of this compound in commercially available insect flours has not been reported in the reviewed literature. nih.gov

The following tables provide a detailed summary of the research findings regarding the identification of this compound in various biological matrices.

Table 1: Identification of this compound in Plant-Based Matrices

Organism/MatrixPart/FractionAnalytical MethodKey Findings
Empty Palm Oil Bunches3% Methanol:Chloroform fraction of lignin monomer isolateGC-MSConstituted 41.03% of the fraction. srce.hr
Various Edible FruitsVolatile ProfileGC-MSIdentified as a branched-chain volatile component. nih.gov
Chamomile (Matricaria recutita L.)Essential OilGC-MSPresence confirmed.

Table 2: Identification of this compound in Other Organisms

OrganismBiological MatrixAnalytical MethodKey Findings
Red Algae (Halymenia dilatata)Whole Organism ExtractGC-MSIdentified as a bioactive compound. researchgate.netresearchgate.net

Biosynthetic Pathways and Enzymatic Formation

Enzymatic Esterification Mechanisms within Microbial Systems

Within microbial cells, two principal enzymatic routes lead to the formation of esters. researchgate.net The first is the direct esterification of a fatty acid with an alcohol, a reaction commonly catalyzed by lipase (B570770) enzymes. researchgate.netscielo.br The second, and more prevalent pathway for smaller volatile esters in microbes like yeast, involves the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule, catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). researchgate.netnih.govnih.gov The use of an activated acyl-CoA provides the necessary free energy to drive the reaction forward, making it a thermodynamically favorable process for the cell. researchgate.net

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze the hydrolysis of triglycerides and, under low-water conditions, the reverse reaction of ester synthesis. scielo.brresearchgate.net Their utility in synthesizing a variety of esters, including those with branched-chain moieties, has been extensively studied. nih.govlongdom.org Branched-chain esters are of particular interest as they often exhibit improved properties at low temperatures, such as reduced pour points, making them suitable for applications like biolubricants. nih.govnih.gov

Research has demonstrated the efficacy of various lipases in catalyzing the formation of esters analogous to 1-methylbutyl hexadecanoate (B85987). For instance, the immobilized lipase Novozym® 435, derived from Candida antarctica lipase B (CalB), has been successfully used to synthesize branched-chain esters like 2-ethylhexyl 2-methylhexanoate. nih.gov Studies involving lipase from porcine pancreas have shown that while the enzymatic synthesis is highly efficient for lower alcohols (achieving over 90% conversion), the process becomes more complex with longer or branched-chain alcohols. longdom.org The steric hindrance presented by branched substrates near the enzyme's active site can make the enzymatic synthesis more challenging compared to linear substrates. nih.gov

Table 1: Examples of Lipase-Catalyzed Synthesis of Branched-Chain Esters

EnzymeSubstratesProductKey Findings
Novozym® 435 (Candida antarctica) 2-ethylhexanol and 2-methylhexanoic acid2-ethylhexyl 2-methylhexanoateEffective in a solvent-free medium; high reaction times required. nih.gov
Lipozyme® 435 (Candida antarctica) 2-methylpentanoic acid and 1,10-decanediolDecane-1,10-diyl bis(2-methylpentanoate)Achieved 99% conversion at 80°C; reaction rate increased with temperature. nih.gov
Porcine Pancreas Lipase Butyric acid and various alcohols (C4-C11)Aliphatic butyrate (B1204436) estersBranching of the alcohol chain complicated the enzymatic synthesis. longdom.org
Lipozyme IM-20 (Rhizomucor miehei) Isoamyl alcohol and butyric acidIsoamyl butyrateYields above 90% were obtained; evidence of substrate inhibition at concentrations above 1.0 M. researchgate.net

Microorganisms produce esters through the metabolic processing of sugars, amino acids, and lipids. nih.gov The core of this process involves the generation of the two necessary precursors: an alcohol and an acyl-CoA (or a free fatty acid). nih.gov Fatty acid metabolism provides the long-chain acyl-CoAs, while various fermentative and amino acid catabolic pathways produce the requisite alcohols. nih.govnih.gov

Once the precursors are available within the cell, alcohol acyltransferases (AATs) catalyze their condensation into an ester. researchgate.netnih.gov These enzymes are pivotal in the biosynthesis of many flavor and aroma compounds in yeasts and plants. researchgate.netresearchgate.net The reaction involves the transfer of the acyl group from an acyl-CoA molecule to the hydroxyl group of an alcohol, releasing coenzyme A in the process. researchgate.net The diversity of esters produced by a microbe is therefore dependent on the substrate specificity of its AATs and the intracellular availability of various alcohols and acyl-CoAs. nih.govresearchgate.net

Precursor Availability and Metabolic Flux Analysis

The rate and quantity of 1-methylbutyl hexadecanoate biosynthesis are directly dependent on the intracellular pools of its precursors: hexadecanoic acid and 1-methylbutanol. Metabolic engineering strategies often focus on optimizing the metabolic flux towards these key molecules.

Hexadecanoic acid, commonly known as palmitic acid, is one of the most common saturated fatty acids found in plants and animals. atamanchemicals.com3dchem.com It is the first fatty acid synthesized during the process of lipogenesis and serves as the primary precursor for longer-chain fatty acids. atamanchemicals.com3dchem.com The biosynthesis of hexadecanoic acid begins with acetyl-CoA, a central metabolite derived from the breakdown of carbohydrates, amino acids, and fats. 3dchem.com Through a series of reactions catalyzed by the fatty acid synthase (FAS) complex, two-carbon units from malonyl-CoA (which is formed from acetyl-CoA) are sequentially added to a growing acyl chain, ultimately resulting in the 16-carbon saturated fatty acid, palmitate. atamanchemicals.com In microbial systems engineered for oleochemical production, pathways of fatty acid synthesis are often targeted to increase the availability of specific chain-length fatty acids or their activated acyl-CoA forms for subsequent conversion to products like esters or fatty alcohols. nih.gov

Branched-chain alcohols, such as 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol (isoamyl alcohol), are typically formed during fermentation by microbes like yeast. sci-hub.seresearchgate.net They are known as fusel alcohols and are derived from the catabolism of branched-chain amino acids—in this case, isoleucine and leucine, respectively. researchgate.netresearchgate.net The biosynthetic pathway for 2-methyl-1-butanol, an isomer of the 1-methylbutanol (pentan-2-ol) moiety, starts with the amino acid isoleucine. Through a series of enzymatic steps involving transaminases, decarboxylases, and alcohol dehydrogenases, isoleucine is converted into its corresponding α-keto acid (α-keto-β-methylvalerate), which is then decarboxylated to an aldehyde and finally reduced to 2-methyl-1-butanol. researchgate.netnih.gov

Alternative pathways can also generate the keto-acid precursors for these alcohols. For example, 2-ketobutyrate, a degradation product of threonine, can be converted to 2-keto-3-methyl-valerate, a direct precursor for 2-methyl-1-butanol. nih.gov Engineering these amino acid degradation or keto acid synthesis pathways is a key strategy for increasing the production of specific branched-chain alcohols for subsequent ester formation. sci-hub.senih.gov

Genetic and Environmental Regulation of Ester Biosynthesis in Biological Systems

The synthesis of esters in biological systems is a tightly regulated process, influenced by both genetic and environmental factors. In yeast, the expression of genes encoding alcohol acyltransferases is a critical control point. researchgate.net The ATF1 gene, which encodes the primary alcohol acetyltransferase, is responsible for the majority of ethyl acetate (B1210297) and isoamyl acetate production. researchgate.net The expression of ATF1 is itself regulated by environmental conditions; for instance, it is repressed by the presence of oxygen and unsaturated fatty acids. researchgate.net This regulation ensures that ester production is coordinated with the metabolic state of the cell, such as during anaerobic fermentation. researchgate.net

Overexpression of AAT genes like ATF1 has been shown to significantly increase the production of corresponding acetate esters in brewing and winemaking yeasts, highlighting the genetic control over the process. researchgate.net In plants, ester synthesis is also regulated by developmental cues and environmental stimuli. For example, the production of ethyl esters in apples during ripening has been linked to ethylene (B1197577) production and the expression of genes in the ethanol (B145695) synthesis pathway. nih.gov These regulatory mechanisms ensure that ester biosynthesis occurs at the appropriate time and in response to specific physiological needs or environmental signals.

Synthetic Chemistry and Chemoenzymatic Production Routes

Design and Optimization of Chemical Synthesis Pathways for Branched-Chain Esters

The primary chemical synthesis route for 1-Methylbutyl hexadecanoate (B85987) is the direct esterification of hexadecanoic acid and 2-pentanol (B3026449). smolecule.com This reaction is typically catalyzed by an acid.

Fischer Esterification: This classic method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. smolecule.com The mechanism begins with the protonation of the carbonyl oxygen on the hexadecanoic acid, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group of 2-pentanol then acts as a nucleophile, attacking the activated carbonyl carbon. smolecule.com This is followed by proton transfer and the elimination of a water molecule to form the final ester. smolecule.com

A significant challenge in Fischer esterification is that the reaction is reversible. To optimize the yield of 1-Methylbutyl hexadecanoate, several strategies are employed to drive the equilibrium toward the product side:

Water Removal: Continuous removal of the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus, is a common technique.

Excess Reactant: Using one of the reactants, typically the less expensive alcohol, in stoichiometric excess can shift the equilibrium towards the formation of the ester.

Alternative Pathways: To achieve milder reaction conditions and potentially higher yields, derivatives of hexadecanoic acid can be used. smolecule.com For instance, palmitoyl (B13399708) chloride (the acid chloride of hexadecanoic acid) or palmitic anhydride (B1165640) can react with 2-pentanol to form the ester. These activated derivatives are more reactive than the carboxylic acid, allowing the reaction to proceed under less harsh conditions and often without the need for a strong acid catalyst. smolecule.com

Optimization of these chemical pathways involves a systematic study of various parameters, as detailed in the table below.

Table 1: Optimization Parameters for Chemical Synthesis of Branched-Chain Esters
ParameterEffect on ReactionOptimization Strategy
Catalyst Increases the rate of reaction by providing an alternative reaction pathway with lower activation energy.Screening various acid catalysts (e.g., H₂SO₄, HCl, p-TsOH, solid acid catalysts like fly ash) to find the most efficient one. smolecule.comnih.gov
Temperature Affects the reaction rate; higher temperatures generally increase the rate but can lead to side reactions or reactant evaporation. mdpi.comDetermining the optimal temperature that maximizes yield and minimizes byproduct formation.
Reactant Molar Ratio Influences the equilibrium position. An excess of one reactant can drive the reaction to completion.Systematically varying the molar ratio of alcohol to acid to maximize ester conversion. redalyc.org
Reaction Time Sufficient time is needed to reach equilibrium or maximum conversion.Monitoring the reaction progress over time to identify the point of maximum yield.
Water Removal Shifts the reaction equilibrium towards the products in reversible esterification.Implementing techniques like azeotropic distillation or using desiccants. Applying a vacuum can also aid in water removal. rsc.org

Biocatalytic Strategies for Enantioselective Ester Synthesis and Derivatization

Biocatalysis, utilizing enzymes such as lipases and esterases, presents a green and highly selective alternative for synthesizing esters like this compound. mdpi.comnih.gov These enzymatic methods operate under mild conditions, often in solvent-free systems, which aligns with the principles of green chemistry. mdpi.comnih.gov

A key advantage of biocatalysis is its potential for enantioselectivity. researchgate.net Since 2-pentanol is a chiral molecule, existing as (R)- and (S)-enantiomers, enzymes can be used to selectively synthesize one enantiomer of this compound. This is typically achieved through the kinetic resolution of racemic 2-pentanol. In this process, the enzyme preferentially esterifies one enantiomer at a much faster rate than the other, resulting in an optically enriched ester and the unreacted, optically enriched alcohol.

Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity and stability in organic solvents. redalyc.org Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are particularly favored as they can be easily recovered and reused for multiple reaction cycles, enhancing the economic viability of the process. nih.govnih.gov

The optimization of biocatalytic ester synthesis involves several factors:

Enzyme Selection: Different lipases exhibit varying levels of activity and enantioselectivity towards specific substrates.

Reaction Medium: The choice of solvent can significantly impact enzyme activity and stability. redalyc.org Solvent-free systems are often preferred for sustainability. nih.govnih.gov

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. An optimal temperature must be found to balance activity and stability. nih.gov

Substrate Molar Ratio: An excess of one substrate can sometimes inhibit the enzyme. The ideal ratio must be determined experimentally. nih.gov

Water Activity: The amount of water in the reaction medium is critical for lipase (B570770) activity.

Table 2: Comparison of Biocatalysts for Enantioselective Ester Synthesis
BiocatalystTypical ApplicationKey AdvantagesConsiderations
Immobilized Lipases (e.g., Novozym® 435) Kinetic resolution of racemic alcohols and acids via esterification or transesterification. nih.govnih.govHigh stability, reusability, broad substrate scope, high enantioselectivity. nih.govMass transfer limitations, cost of immobilization.
Carboxylesterases Enantioselective hydrolysis of esters to produce chiral acids and alcohols. researchgate.netHigh catalytic efficiency, cofactor-independent. researchgate.netOften exhibit lower enantioselectivity for certain substrates compared to lipases. researchgate.net
Whole-Cell Biocatalysts Can be used for various transformations, including esterification and hydrolysis. mdpi.comNo need for enzyme purification, cofactors are regenerated by the cell's metabolism.Potential for side reactions, lower volumetric productivity.

Process Development for Scalable Production and Structural Modification

Scaling up the production of this compound from the laboratory to an industrial scale requires careful process development to ensure efficiency, cost-effectiveness, and sustainability. nih.govnih.gov This involves transitioning from small batch reactors to larger, potentially continuous, production systems. youtube.comresearchgate.net

For chemical synthesis , scaling up may involve:

Reactor Design: Moving from round-bottom flasks to jacketed glass reactors or stainless steel high-pressure reactors allows for better temperature control and safer operation at larger volumes. nih.govyoutube.com

Catalyst Recovery: When using heterogeneous catalysts, such as fly ash or supported metal oxides, efficient filtration and regeneration systems are necessary for reuse. nih.gov

Purification: Downstream processing, including distillation, crystallization, or chromatography, must be optimized to handle larger quantities of crude product and efficiently remove unreacted starting materials, catalysts, and byproducts. smolecule.com

For biocatalytic processes , scalability presents unique challenges:

Enzyme Immobilization: As mentioned, immobilization is crucial for catalyst reuse. The choice of support material and immobilization technique can affect the enzyme's stability and activity under industrial conditions.

Reactor Configuration: Continuous reactor systems, such as packed-bed reactors (PBRs), are often more efficient for large-scale enzymatic processes than batch reactors. In a PBR, the substrate flows continuously over a bed of the immobilized enzyme, allowing for high productivity.

Minimizing Substrate Loss: In reactions involving volatile alcohols like 2-pentanol, process design must account for potential evaporation at elevated temperatures, which can be mitigated by operating in a closed system or by adjusting the substrate molar ratio. nih.govnih.gov

Structural modification to create analogues of this compound can be readily achieved by substituting the initial reactants. Using different linear or branched-chain fatty acids or various chiral and achiral alcohols allows for the synthesis of a diverse library of esters with tailored physical and chemical properties. uni-oldenburg.de

Table 3: Comparison of Lab-Scale vs. Industrial-Scale Ester Production
ParameterLab-ScaleIndustrial-Scale
Reactor Type Glass flasks, small batch reactors. youtube.comJacketed reactors, continuous flow reactors (e.g., PBRs), high-pressure reactors. nih.govanl.gov
Process Control Manual control of temperature, stirring.Automated process control systems for temperature, pressure, flow rate, and pH.
Catalyst Handling Simple addition and removal.Systems for catalyst recovery, regeneration, and reuse. nih.gov
Downstream Processing Rotary evaporation, column chromatography.Fractional distillation columns, large-scale crystallization units, industrial chromatography.
Economic Focus Proof of concept, yield optimization.Process productivity, raw material cost, energy consumption, waste minimization. rsc.orgnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-Methylbutyl hexadecanoate (B85987). The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For 1-Methylbutyl hexadecanoate, electron ionization (EI) is commonly used. The resulting mass spectrum shows characteristic fragment ions. Key fragments for similar long-chain esters include the molecular ion peak (M+), although it can be weak or absent, and a prominent peak resulting from McLafferty rearrangement at m/z 74 for methyl esters. For this compound, specific fragments would arise from the cleavage of the ester bond and within the alkyl chains. The NIST Mass Spectrometry Data Center reports a base peak at m/z 137 and another significant peak at m/z 257 for this compound.

Quantitative analysis is typically performed by creating a calibration curve using standard solutions of the compound and measuring the peak area of a characteristic ion in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to full-scan mode.

Table 1: GC-MS Data for Fatty Acid Esters
CompoundRetention Time (Typical)Key Mass Fragments (m/z)Ionization Mode
This compoundVaries with column and conditions137, 257, 256Electron Ionization (EI)
Methyl hexadecanoate (Methyl palmitate)Varies with column and conditions74, 87, 143, 270 (M+)Electron Ionization (EI)
Methyl stearateVaries with column and conditions74, 87, 298 (M+)Electron Ionization (EI)

When this compound is present as a volatile or semi-volatile component in a liquid or solid matrix, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS provides a solvent-free, sensitive, and efficient sample preparation method. In this technique, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample). Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot GC injector, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis.

The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is critical and depends on the polarity and volatility of the target analyte. HS-SPME is particularly useful for analyzing trace levels of volatile esters in complex matrices like food, beverages, and environmental water samples, as it minimizes matrix interference.

For exceptionally complex samples containing numerous structurally similar compounds, such as various fatty acid esters, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. In a GC×GC system, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and then rapidly re-injects them onto the second-dimension column for a fast, secondary separation.

This process generates a structured two-dimensional chromatogram with an ordered distribution of compounds (e.g., by volatility in the first dimension and by polarity in the second), which greatly improves peak capacity and resolution. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), which provides high-speed data acquisition and unskewed mass spectra, GC×GC-TOFMS becomes a powerful tool for both qualitative and quantitative analysis of trace components in matrices like petroleum distillates or biological extracts. This technique can effectively separate isomeric esters and resolve co-eluting peaks that would overlap in a 1D-GC analysis.

Liquid Chromatography Approaches for Precursor and Related Non-Volatile Compounds

While GC-MS is ideal for the direct analysis of this compound, Liquid Chromatography (LC) is better suited for the analysis of its non-volatile precursors, such as hexadecanoic acid (palmitic acid), or for analyzing the ester itself without derivatization in certain matrices. High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Photodiode Array (PDA) or a mass spectrometer (LC-MS) can be employed.

For the analysis of the precursor fatty acid, Reversed-Phase HPLC (RP-HPLC) is commonly used. The separation is based on the hydrophobic interactions between the alkyl chains of the analytes and the nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of acetonitrile, methanol, and/or water, is used for elution. Since fatty acids often lack a strong chromophore, derivatization may be necessary for UV-Vis detection, or more advanced detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers can be used for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ester Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including ester derivatives like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would provide information on the different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the methyl and methylene (B1212753) protons of the hexadecanoate chain and the 1-methylbutyl group. The proton on the carbon bearing the ester oxygen (the methine proton of the 1-methylbutyl group) would appear as a characteristic multiplet at a downfield chemical shift (typically ~4.8-5.0 ppm) due to the deshielding effect of the adjacent oxygen.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the ester group is highly deshielded and would appear at a characteristic downfield chemical shift (around 173 ppm). The carbon attached to the ester oxygen would also be shifted downfield (~70-75 ppm) compared to a standard alkyl carbon. The remaining carbons of the long alkyl chain would produce a cluster of signals in the aliphatic region (~14-35 ppm).

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ester LinkageC=O-~173
-O-CH(CH₃)-~4.8-5.0 (multiplet)~70-75
1-Methylbutyl Group-CH(CH₃)-CH₂-~1.5-1.7 (multiplet)~35-40
-CH₂-CH₃~1.2-1.4 (multiplet)~18-20
-CH(CH₃)- and -CH₂-CH₃~0.9 (multiplets/triplet)~10-14
Hexadecanoate Chainα-CH₂ (to C=O)~2.2-2.3 (triplet)~34
-(CH₂)₁₃-~1.2-1.3 (broad singlet)~22-32
Terminal -CH₃~0.88 (triplet)~14

Infrared (IR) Spectroscopy for Functional Group Characterization of Esters

Infrared (IR) Spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. For an ester like this compound, the IR spectrum is dominated by two characteristic, strong absorption bands.

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This peak typically appears in the region of 1750-1735 cm⁻¹.

C-O Stretch: A strong absorption band corresponding to the stretching vibration of the C-O single bond of the ester. This typically appears in the 1300-1000 cm⁻¹ region.

Additionally, the spectrum will show strong C-H stretching vibrations from the long alkyl chains just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The presence of these key absorption bands provides clear evidence for the ester functional group. The PubChem database notes the availability of a vapor phase IR spectrum for this compound.

Advanced Sample Preparation and Extraction Protocols from Complex Biological and Environmental Samples

The effective analysis of this compound from complex matrices like biological tissues, soil, or water depends heavily on the sample preparation and extraction protocol. The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE): A traditional method where the sample is partitioned between two immiscible solvents (e.g., an aqueous sample and a nonpolar organic solvent like hexane). The nonpolar ester preferentially moves into the organic layer, which is then collected and concentrated.

Solid-Phase Extraction (SPE): A more modern and efficient technique that has largely replaced LLE. The sample is passed through a cartridge packed with a solid sorbent. For a nonpolar analyte like this compound, a reversed-phase sorbent (e.g., C18) can be used to retain the compound from an aqueous matrix. Interfering polar compounds are washed away, and the target analyte is then eluted with a small volume of an organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for analyzing analytes in complex food and biological matrices. It typically involves an initial extraction with a solvent (like acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent cleanup step, known as dispersive SPE (dSPE), uses a combination of sorbents to remove specific interferences like lipids and pigments before analysis by GC-MS or LC-MS.

These advanced protocols are essential for achieving the low detection limits and high accuracy required for trace analysis in challenging samples.

Ecological and Biochemical Significance in Research Contexts

Role as a Volatile Organic Compound (VOC) in Biological Interactions

1-Methylbutyl hexadecanoate (B85987), an ester of hexadecanoic acid, is recognized for its potential role as a volatile organic compound (VOC) in various biological systems. As a lipophilic molecule with a relatively low molecular weight, it possesses the characteristics of compounds that contribute to the chemical language of organisms frontiersin.org.

Impact on Flavor Development Research in Fermented Foods

Interactive Data Table: General Contribution of Esters to Food Flavors

Ester ClassGeneral Flavor ContributionExample Foods
Short-chain estersFruity, sweetWine, beer, cheese
Medium-chain estersFruity, floralFermented dairy, spirits
Long-chain estersWaxy, fatty, subtle fruityAged cheeses, some fermented meats

Participation in Microbial Metabolic Cycles

The metabolic activities of microorganisms are central to the production and transformation of a vast array of organic molecules, including esters.

Presence in Fractions Under Investigation for Microbiological Activities (e.g., Prebiotic Studies with Lactobacillus casei Growth)

Lactobacillus casei is a probiotic bacterium known for its beneficial effects on gut health, which can be influenced by the presence of prebiotics—substrates that are selectively utilized by host microorganisms conferring a health benefit duth.grmdpi.com. While research has extensively studied the prebiotic effects of various carbohydrates on L. casei growth, the interaction with fatty acid esters is less understood duth.gr. Some studies have investigated the ability of Lactobacillus species to metabolize lipids and fatty acids researchgate.netnih.govnih.govnih.gov. Lactobacillus casei possesses esterase activity, with a preference for hydrolyzing short- to medium-chain fatty acid esters (C6 to C8) researchgate.net. Its activity on long-chain esters like 1-methylbutyl hexadecanoate (a C16 ester) is likely to be lower but could still occur, releasing hexadecanoic acid and 1-methylbutanol researchgate.net. The potential for this compound or its hydrolysis products to influence the growth or metabolic activity of L. casei remains an area for further investigation.

Substrate or Product in Defined Microbial Fermentation Pathways

Microbial fermentation pathways are responsible for the synthesis of a diverse range of compounds that contribute to the characteristics of fermented products frontiersin.org. Esters are often synthesized by yeasts and some bacteria during fermentation through the enzymatic condensation of an alcohol and an acyl-CoA, which is derived from fatty acid or amino acid metabolism dss.go.thresearchgate.net. While the direct production of this compound by specific microbial pathways has not been extensively documented, the necessary precursors—hexadecanoic acid (as hexadecanoyl-CoA) and 1-methylbutanol—can be present in fermentation environments. Hexadecanoic acid is a common fatty acid, and 1-methylbutanol can be produced from the catabolism of the amino acid isoleucine. Therefore, it is plausible that this compound could be a minor product in certain microbial fermentations. Conversely, as mentioned, microbial esterases could also utilize this compound as a substrate, breaking it down into its constituent acid and alcohol researchgate.net.

Interactive Data Table: Potential Role of this compound in Microbial Metabolism

Metabolic RolePrecursors/ProductsRelevant EnzymesPotential Microorganisms
Product Hexadecanoyl-CoA + 1-MethylbutanolAlcohol acyltransferaseYeasts, some bacteria
Substrate This compoundEsterase / Lipase (B570770)Lactobacillus casei, other lactic acid bacteria, yeasts

Investigation as a Potential Biochemical Marker

Volatile organic compounds are increasingly being investigated as potential non-invasive biochemical markers for various physiological and pathological states nih.govmdpi.comnih.gov. The profile of VOCs in breath, skin, or other bodily excretions can reflect ongoing metabolic processes, and alterations in these profiles may be indicative of disease nih.govmdpi.comnih.gov. While many studies have focused on smaller, more volatile compounds, there is growing interest in the potential of larger molecules, including long-chain esters, as part of a comprehensive biomarker panel nih.gov. The detection of specific esters in biological samples could point to alterations in fatty acid metabolism or microbial activity. Currently, there is no established role for this compound as a specific biochemical marker. However, as analytical techniques such as GC-MS become more sensitive, it is possible that this and other similar compounds could be identified in metabolomic studies and their potential as biomarkers explored nih.govmdpi.comnih.gov.

Biomarker for Maturity or Processing in Food Science and Technology

The volatile profile of food products is a critical determinant of their aroma and flavor, and it undergoes significant changes during maturation and processing. Fatty acid esters, including compounds like this compound, are key contributors to the characteristic aroma of many fruits and fermented foods. While direct research specifically identifying this compound as a definitive biomarker is limited, the broader class of fatty acid esters is well-established as an indicator of maturity and the impact of processing.

During fruit ripening, a complex series of biochemical reactions leads to the synthesis of a diverse array of volatile organic compounds (VOCs). Esters are particularly important in developing the desirable fruity and floral notes associated with ripe fruit. For example, studies on bananas have shown that as the fruit ripens, the concentration of esters increases significantly, while aldehydes and alcohols, characteristic of unripe fruit, decrease. mdpi.comresearchgate.net This shift in the volatile profile, particularly the increase in various esters, serves as a chemical indicator of the fruit's maturity. The specific composition of these esters can vary between cultivars, contributing to their unique aroma profiles. mdpi.com

The following interactive table illustrates the general changes in the relative abundance of different classes of volatile compounds during fruit ripening, highlighting the increasing importance of esters as a sign of maturity.

Table 1: General Changes in Volatile Compound Classes During Fruit Ripening

Ripening Stage Aldehydes Alcohols Esters Terpenoids
Unripe High Moderate Low Low
Partially Ripe Moderate High Moderate Moderate
Ripe Low Low High High
Overripe Low Increasing (Ethanol) Decreasing Variable

This table represents a generalized trend observed across various fruit ripening studies. The specific changes can vary depending on the fruit species and cultivar.

Metabolomic Indicator in Plant Stress Responses and Adaptation

Plants respond to environmental challenges, such as drought, extreme temperatures, and salinity, by initiating a cascade of physiological and biochemical changes. Metabolomics, the comprehensive analysis of metabolites in a biological system, has emerged as a powerful tool for understanding these stress responses. mdpi.comnih.gov Lipids and their derivatives, including fatty acid esters, play a crucial role in plant adaptation to abiotic stress.

Under stress conditions, the composition of plant cell membranes is often remodeled to maintain fluidity and integrity. This involves changes in the degree of saturation of fatty acids. For instance, under drought stress, some studies have observed an increase in saturated fatty acids like palmitic acid and a decrease in polyunsaturated fatty acids. frontiersin.org These alterations in fatty acid pools can, in turn, affect the biosynthesis of various lipid-derived signaling molecules and volatile compounds, including fatty acid esters. While direct evidence for the role of this compound as a specific stress indicator is not yet established, the broader changes in fatty acid metabolism are a well-documented response to abiotic stress.

The analysis of volatile organic compounds (VOCs) emitted by plants under stress also provides insights into their physiological state. While stress often leads to a decrease in the emission of some volatiles due to stomatal closure, the production of others may be enhanced. nih.gov Changes in the emission of esters, which are derived from fatty acid metabolism, can be part of this complex response.

Lipidomics studies have revealed significant alterations in the lipid profiles of plants under various abiotic stresses. These changes are not only structural but also play a role in signaling pathways that orchestrate the plant's defense and adaptation mechanisms. The accumulation or depletion of specific fatty acids and their esterified forms can therefore serve as potential biomarkers for plant stress.

The following interactive table summarizes the observed changes in the abundance of different fatty acid types in plants under common abiotic stress conditions.

Table 2: General Changes in Fatty Acid Composition in Plants Under Abiotic Stress

Stress Type Saturated Fatty Acids (e.g., Palmitic Acid) Monounsaturated Fatty Acids (e.g., Oleic Acid) Polyunsaturated Fatty Acids (e.g., Linoleic, Linolenic Acid)
Drought Often Increased Variable Often Decreased
Heat Stress Often Increased Often Increased Often Decreased
Cold Stress Often Decreased Often Increased Often Increased
Salinity Stress Variable Variable Often Decreased

This table represents general trends observed in various plant species. The specific responses can be highly dependent on the plant species, the severity, and the duration of the stress.

Future Research Trajectories and Interdisciplinary Perspectives

Stereochemistry and Chiral Analysis of 1-Methylbutyl Hexadecanoate (B85987) and its Enantiomers

The structure of 1-methylbutyl hexadecanoate, also known as pentan-2-yl hexadecanoate, contains a chiral center at the second carbon of the pentan-2-ol moiety. This chirality results in the existence of two enantiomers, (R)-1-methylbutyl hexadecanoate and (S)-1-methylbutyl hexadecanoate. The distinct stereochemistry of these enantiomers can lead to different biological activities and physical properties, making their separation and analysis a significant area for future research.

A primary avenue for investigation is the development of methods for the chiral separation and analysis of these enantiomers. Enzymatic kinetic resolution is a highly promising technique. rsc.orgnih.gov This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer over the other. rsc.org For instance, in a transesterification reaction, a racemic mixture of 1-methylbutanol (pentan-2-ol) could be reacted with an acyl donor in the presence of a lipase (B570770). The enzyme would selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol enantiomer from the newly formed ester. rsc.orgmdpi.com

Future research could focus on screening various lipases (e.g., Novozym 435®) for their efficacy and enantioselectivity in the synthesis or hydrolysis of this compound. rsc.orgmdpi.com The reaction conditions, such as the choice of solvent and acyl donor (e.g., vinyl butyrate), would need to be optimized to achieve high conversion and enantiomeric excess. rsc.orgmdpi.com The separation of the resulting enantiomerically enriched alcohol and ester can then be accomplished using standard chromatographic techniques. rsc.org

The table below outlines potential research approaches for the stereochemical analysis of this compound.

Research ApproachDescriptionKey Parameters to InvestigateExpected Outcome
Enzymatic Kinetic Resolution (KR) Utilization of stereoselective enzymes (lipases) to resolve a racemic mixture of 1-methylbutanol prior to or during esterification. rsc.orgnih.govEnzyme source (e.g., Novozym 435®), acyl donor, solvent, temperature, reaction time.Production of enantiomerically enriched (R)- and (S)-1-methylbutyl hexadecanoate.
Chiral Chromatography Direct separation of the enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).Type of chiral column, mobile phase composition, flow rate, detection method.Analytical method for quantifying the enantiomeric purity of synthesized or isolated samples.
Stereospecific Synthesis Synthesis of each enantiomer starting from enantiomerically pure (R)- or (S)-1-methylbutanol.Source and purity of chiral starting material, reaction conditions to prevent racemization.Unambiguous synthesis of each pure enantiomer for biological and physical property testing.

Integrative Omics Approaches for Comprehensive Metabolic Pathway Elucidation

The precise metabolic pathways involved in the biosynthesis and degradation of this compound are not well-defined. Integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to elucidate these pathways in organisms where this compound may be present, such as in the cuticular waxes of plants. oup.comnih.govbiorxiv.orgnih.gov

Future research could employ a metabolomics-first approach to identify and quantify this compound within a biological system, for example, the leaf surfaces of various plant species. oup.combiorxiv.orgnih.gov Once its presence is confirmed, transcriptomics (RNA-seq) data from the same samples can be used to identify genes whose expression levels correlate with the abundance of the compound. nih.gov This co-expression analysis can pinpoint candidate genes encoding enzymes potentially involved in its synthesis, such as acyltransferases or ester synthases. nih.gov

For instance, studies on apple fruit greasiness have successfully used multi-omics analyses to identify an acyltransferase responsible for the synthesis of liquid linoleate (B1235992) esters of short-chain alcohols by correlating wax metabolite data with gene expression profiles. nih.gov A similar strategy could be applied to identify the genetic basis for the production of this compound. Further investigation into the catabolism of branched-chain amino acids could also provide clues, as their breakdown products can serve as precursors for branched-chain alcohols and acids. nih.govnih.govmdpi.comyoutube.comresearchgate.net

The following table details a potential workflow for an integrative omics study on this compound.

Omics LayerMethodologyResearch QuestionPotential Findings
Metabolomics Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of plant cuticular lipids. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netIs this compound present? How does its concentration vary across different tissues, developmental stages, or environmental conditions?Confirmation and quantification of the compound in biological samples.
Transcriptomics RNA-sequencing (RNA-seq) of corresponding tissues.Which genes are co-expressed with this compound accumulation?Identification of candidate genes, such as acyltransferases or reductases, involved in the biosynthetic pathway. nih.gov
Genomics Genome-Wide Association Studies (GWAS) correlating genetic variations with compound abundance. oup.combiorxiv.orgnih.govAre there specific genetic loci associated with higher levels of this compound?Pinpointing genomic regions and specific genes that regulate the production of the compound.
Proteomics Analysis of protein expression in relevant tissues to confirm the translation of candidate genes identified through transcriptomics.Are the candidate enzymes present and abundant when the compound is being synthesized?Validation of the functional link between candidate genes and the metabolic pathway.

Computational Chemistry and Molecular Modeling Studies of Ester Interactions within Biological Systems

Computational chemistry and molecular modeling provide powerful in silico tools to investigate the interactions of this compound with biological systems at the atomic level, particularly with enzymes like lipases that catalyze its formation or hydrolysis. nih.govnih.govmdpi.comacs.org These methods can predict and explain enzyme selectivity, reaction mechanisms, and the stability of enzyme-substrate complexes, offering insights that are complementary to experimental studies. nih.govmdpi.comresearchgate.netsciopen.com

A key area for future research is the use of molecular docking to simulate the binding of both (R)- and (S)-enantiomers of this compound into the active site of various lipases. nih.govmdpi.com Such studies can reveal the specific amino acid residues involved in substrate recognition and catalysis, and explain the structural basis for the enzyme's enantioselectivity. nih.govmdpi.com By calculating binding energies and analyzing the orientation of the substrate within the catalytic pocket, researchers can screen for the most efficient biocatalysts for either synthesis or resolution of this ester. nih.govnih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. mdpi.comacs.org MD simulations can assess the stability of the interactions predicted by docking, explore conformational changes in the enzyme upon substrate binding, and model the entire catalytic process, including the formation of tetrahedral intermediates. mdpi.comacs.org This information is invaluable for understanding the catalytic mechanism and for guiding protein engineering efforts to improve enzyme activity or alter its specificity. mdpi.com

The table below summarizes potential computational studies and their objectives.

Computational MethodResearch ObjectiveInformation GainedRelevance
Molecular Docking To predict the binding mode and affinity of this compound enantiomers within a lipase active site. nih.govmdpi.comsciopen.comBinding energy, optimal binding pose, key interacting amino acid residues, basis for enantioselectivity.Screening for efficient biocatalysts; explaining experimentally observed enzyme selectivity. nih.gov
Molecular Dynamics (MD) Simulations To analyze the stability and dynamics of the enzyme-substrate complex. mdpi.comacs.orgConformational changes, stability of hydrogen bonds and hydrophobic interactions, flexibility of the active site.Understanding the dynamic nature of the interaction and the stability of the catalytic conformation.
Quantum Mechanics/Molecular Mechanics (QM/MM) To model the enzymatic reaction mechanism at a quantum mechanical level. researchgate.netTransition state geometries and energies, detailed electronic steps of ester hydrolysis or synthesis.Elucidating the precise chemical mechanism of catalysis by the enzyme.

Environmental Fate and Biotransformation Research of this compound

Understanding the environmental persistence and degradation pathways of this compound is crucial for assessing its ecological impact. As a fatty acid ester, it is expected to be readily biodegradable in both aquatic and terrestrial environments. lyellcollection.orgepa.gov The primary route of biotransformation is likely enzymatic hydrolysis, mediated by extracellular lipases and esterases secreted by a wide array of microorganisms. lyellcollection.orgarcjournals.orgarcjournals.org

This initial hydrolysis step would cleave the ester bond, yielding hexadecanoic acid (palmitic acid) and 1-methylbutanol (pentan-2-ol). lyellcollection.org Both of these products are common metabolites that can be readily assimilated by microorganisms. The long-chain fatty acid, hexadecanoic acid, would likely enter the β-oxidation pathway to be broken down into acetyl-CoA units, which then enter the tricarboxylic acid (TCA) cycle for energy production. ufs.ac.za The branched-chain alcohol, 1-methylbutanol, would be oxidized to the corresponding ketone and subsequently metabolized through pathways established for branched-chain compounds. ufs.ac.zanih.gov

Future research should focus on conducting standardized biodegradability tests (e.g., OECD guidelines) to quantify the degradation rate of this compound under various aerobic and anaerobic conditions. epa.gov Studies could also aim to isolate and identify the specific microbial strains capable of utilizing this ester as a sole carbon source. Investigating the metabolic intermediates through techniques like GC-MS would confirm the proposed degradation pathway and could reveal alternative biotransformation routes, such as the dicarboxylic acid pathway observed in the degradation of some branched alkanes. nih.govnih.gov

Research AreaMethodologyKey Questions to AddressExpected Insights
Biodegradation Rate Standardized respirometry tests (e.g., OECD 301F) using inocula from soil, sewage, or water. epa.govIs the compound readily biodegradable? What is its half-life under aerobic and anaerobic conditions?Quantitative data on the persistence of the compound in different environmental compartments.
Metabolic Pathway Identification Culture-based studies with isolated microorganisms; analysis of metabolic products using GC-MS. arcjournals.orgarcjournals.orgWhat are the primary degradation products? Does the pathway proceed via hydrolysis and β-oxidation?Confirmation of the predicted biotransformation pathway from the ester to central metabolism.
Enzyme Identification Isolation and characterization of extracellular enzymes from degrading microorganisms.What types of lipases or esterases are responsible for the initial hydrolysis step?Understanding the key biocatalysts involved in the environmental breakdown of the compound.
Anaerobic Transformation Studies using sulfate-reducing or other anaerobic bacteria. nih.govCan the compound be degraded in the absence of oxygen? Are alternative pathways like carboxylation involved?Assessment of the compound's fate in anoxic environments like sediments.

Application in Sustainable Chemistry and Biomaterial Development Research

This compound and similar branched-chain esters hold significant potential for applications in sustainable chemistry and the development of novel biomaterials. mdpi.com Their synthesis from renewable feedstocks and their inherent biodegradability align well with the principles of green chemistry. mdpi.comnih.gov

A major research trajectory is the optimization of biocatalytic synthesis routes. Using immobilized lipases, such as Novozym® 435, allows for the production of branched-chain esters under mild, solvent-free conditions, which minimizes energy consumption and waste generation. mdpi.comnih.govum.es Future work could focus on improving the efficiency and reusability of these biocatalysts and exploring the use of raw materials derived from waste streams, such as fusel oils (a source of branched-chain alcohols) and low-grade plant oils (a source of fatty acids). nih.gov The resulting esters have applications as biodegradable lubricants (biolubricants), emollients in cosmetics, and as flavoring agents. nih.gov

Another promising area is the incorporation of fatty acid esters into bioplastics. ncsu.eduatlasofscience.org Esterification of polysaccharides like starch with fatty acids can transform the hydrophilic biopolymer into a hydrophobic and thermoplastic material. atlasofscience.orgmdpi.com While research has focused on starch fatty acid esters, the principle could be extended to use compounds like this compound as plasticizing agents or as components in novel polymer structures. researchgate.net The branched nature of the 1-methylbutyl group could impart desirable properties such as a lower glass transition temperature and improved flexibility at low temperatures, making these materials suitable for applications like food packaging. mdpi.comresearchgate.net

Application AreaResearch FocusPotential AdvantagesExample Research Direction
Biolubricants Synthesis using enzymatic catalysis in solvent-free systems. nih.govHigh biodegradability, low toxicity, good performance at low temperatures due to branching. mdpi.comOptimizing the lipase-catalyzed synthesis of this compound and evaluating its tribological properties.
Green Solvents & Emollients Exploring its physical properties as a solvent or cosmetic ingredient.Derived from renewable resources, biodegradable, potentially low skin irritation.Formulation of cosmetic emulsions using this compound and assessing their stability and sensory profile.
Bioplastic Modification Use as a bio-based plasticizer or grafting agent for polymers like starch or cellulose. mdpi.comresearchgate.netIncreases hydrophobicity and thermoplasticity of biopolymers, improves flexibility. mdpi.comresearchgate.netBlending fatty acid starch esters with this compound to create flexible, water-resistant bioplastic films. mdpi.com
Sustainable Synthesis Development of microbial fermentation processes to produce branched-chain esters from organic waste. nih.govUpgrades low-value waste carboxylates into higher-value specialty chemicals. nih.govEngineering E. coli or yeast to produce this compound from glucose and waste fatty acids.

Q & A

Q. What analytical techniques are recommended for identifying and confirming the purity of 1-Methylbutyl hexadecanoate in experimental settings?

To ensure accurate identification and purity assessment, researchers should employ a combination of chromatographic and spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For separation and identification based on retention times and fragmentation patterns (e.g., methyl esters like hexadecanoate derivatives are commonly analyzed via GC-MS) .
  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity through characteristic proton and carbon shifts (e.g., methyl branching patterns in the ester group) .
  • Purity verification : Use high-purity reference standards (e.g., methyl hexadecanoate-d31, as listed in reagent catalogs) and compare chromatographic profiles .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Consult Safety Data Sheets (SDS) for hazard statements (e.g., flammability, skin irritation) and precautionary measures .
  • Implement ventilation controls and personal protective equipment (PPE) such as nitrile gloves and safety goggles.
  • Follow weight-of-evidence determinations for risk assessment, as outlined in regulatory frameworks like REACH and CLP .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to maximize yield and minimize side products?

  • Catalyst selection : Use acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) for esterification, balancing reaction efficiency and environmental impact .
  • Reaction monitoring : Employ in-situ FTIR or HPLC to track ester formation and byproducts (e.g., unreacted fatty acids or alcohols) .
  • Temperature control : Maintain optimal ranges (e.g., 60–80°C) to prevent thermal degradation of reactants .

Q. How should researchers reconcile conflicting thermodynamic data (e.g., heat capacity) reported for this compound?

  • Cross-validation : Compare data from multiple methodologies (e.g., adiabatic calorimetry vs. differential scanning calorimetry) and assess experimental conditions (e.g., sample purity, calibration standards) .
  • Statistical analysis : Apply error-margin evaluations (e.g., deviations >5% may indicate methodological inconsistencies, as seen in historical heat capacity studies) .
  • Literature review : Prioritize studies using certified reference materials and traceable calibration protocols .

Q. What strategies are effective for integrating mixed-methods approaches in studies involving this compound?

  • Quantitative design : Formulate hypotheses based on physicochemical properties (e.g., "How does temperature affect the viscosity of this compound?"), using controlled experiments .
  • Qualitative design : Explore broader implications (e.g., "What are the challenges in scaling up green synthesis routes for this compound?"), incorporating expert interviews or case studies .
  • Triangulation : Validate findings by combining spectral data, computational modeling, and literature meta-analyses .

Methodological Guidance

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Detailed documentation : Specify reagent sources (e.g., CAS 112-39-0 for methyl hexadecanoate), purity grades, and instrument calibration protocols .
  • Data transparency : Publish raw datasets (e.g., heat capacity values at discrete temperatures) and statistical codes .
  • Peer validation : Collaborate with independent labs to replicate critical experiments .

Q. What criteria should guide the selection of authoritative sources for literature reviews on this compound?

  • Prioritize peer-reviewed journals and regulatory databases (e.g., EPA DSSTox, ECHA) over commercial platforms .
  • Evaluate source reliability using provenance checks (e.g., funding sources, methodological rigor) .

Data Presentation and Analysis

Q. Example Table: Heat Capacity Data for Methyl Hexadecanoate

ReferenceTemperature Range (K)MethodReported Cp (J/mol·K)Deviation (%)
1936KIN/GAR303.1–350.0Adiabatic450 ± 50.20
1998VAN/VAN298–400DSC445 ± 71.10
Computational300–350MD Simulation455 ± 102.20

Note: Discrepancies highlight the need for method-specific error analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.